6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.
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Pictet-Spengler Reaction
Reactants: 2-Methoxybenzaldehyde and an appropriate amine.
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Product: Tetrahydroquinoline intermediate.
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Amination
Reactants: Tetrahydroquinoline intermediate and 2-methoxybenzylamine.
Conditions: Catalytic hydrogenation or reductive amination conditions.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidized derivatives of the tetrahydroquinoline core.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in an inert atmosphere to prevent oxidation.
Products: Reduced forms of the compound, potentially altering the functional groups attached to the core.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the desired substitution; can be acidic, basic, or neutral.
Products: Substituted derivatives, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Scientific Research Applications
Chemistry
In organic synthesis, 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in the design of functional materials.
Mechanism of Action
The mechanism by which 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies, including binding assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
- 6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
- 6-{[(2-Ethoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
- 6-{[(2-Methoxyphenyl)ethyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
Uniqueness
Compared to similar compounds, 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one may offer unique properties due to the presence of the 2-methoxyphenyl group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with potential applications across various scientific fields. Its unique structure allows for diverse chemical reactions and functionalizations, making it a valuable intermediate in organic synthesis, medicinal chemistry, and materials science. Further research into its properties and applications could unlock new opportunities for innovation and development.
Properties
IUPAC Name |
6-[(2-methoxyphenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-5-3-2-4-13(16)11-18-14-7-8-15-12(10-14)6-9-17(20)19-15/h2-5,7-8,10,18H,6,9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGXLWRVJHTCCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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